
4,6-Dimethylbenzoangelicin
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Overview
Description
4,6-Dimethylbenzoangelicin, also known as this compound, is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Furocoumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4,6-Dimethylbenzoangelicin to ensure reproducibility?
Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and thorough characterization of intermediates. For novel derivatives, use techniques like HPLC (≥95% purity thresholds) and NMR to confirm structural integrity. For known compounds, cross-validate spectral data with literature reports (e.g., comparing 1H/13C NMR shifts with published values). Experimental sections must detail purification methods (e.g., column chromatography gradients) and provide raw spectral data in supplementary materials to enable replication .
Q. How can researchers validate the purity and stability of this compound under varying storage conditions?
Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC-MS to identify byproducts. Use differential scanning calorimetry (DSC) to assess thermal stability and X-ray crystallography to confirm crystallinity, which impacts shelf life. For hygroscopic compounds, Karl Fischer titration ensures water content <0.1% .
Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Combine 1H-13C HSQC/HMBC NMR to assign quaternary carbons and NOESY for stereochemical confirmation. For electron-deficient aromatic systems (common in angelicin derivatives), UV-vis spectroscopy can track conjugation changes. High-resolution mass spectrometry (HRMS) with <2 ppm error validates molecular formulas. Cross-reference data with computational NMR predictions (e.g., DFT-based tools like Gaussian) .
Advanced Research Questions
Q. How do steric and electronic effects influence the Diels-Alder reactivity of this compound in photodynamic applications?
The methyl groups at C4/C6 introduce steric hindrance, shifting reactivity from the C4-C5 to the C6-C7 double bond (as seen in nitrobenzofuroxan analogs). Use DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs) and predict regioselectivity. Experimental validation via 15N-labeled substrates and kinetic studies (e.g., stopped-flow UV-vis) can differentiate between normal (NEDDA) and inverse electron demand (IEDDA) pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Discrepancies often arise from assay variability (e.g., cell line heterogeneity or solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. For in vitro studies, include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays (e.g., MTT and apoptosis staining). Meta-analyses of published IC50 values with sensitivity weighting can identify outliers .
Q. How can computational models predict the binding affinity of this compound to DNA targets?
Employ molecular docking (AutoDock Vina) with DNA duplexes (PDB: 1BNA) to map intercalation sites. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100+ ns trajectories assess binding stability. QSAR models using descriptors like logP and polar surface area (PSA) correlate with experimental inhibition rates. Validate predictions via surface plasmon resonance (SPR) to measure real-time binding kinetics .
Q. What experimental designs mitigate side reactions during functionalization of this compound?
For electrophilic substitutions (e.g., nitration), use low temperatures (−10°C) and controlled reagent addition to avoid over-functionalization. Monitor reaction progress via inline IR spectroscopy to detect intermediates. For photochemical reactions, optimize light intensity (e.g., 365 nm LED at 10 mW/cm2) and employ radical scavengers (TEMPO) to suppress undesired pathways. Post-reaction, use scavenger resins (e.g., QuadraSil® MP) to remove catalysts .
Q. Methodological Notes
- Data Presentation : Follow Beilstein Journal guidelines: report ≤5 synthetic procedures in the main text, with others in supplementary files. Include crystallographic data (CCDC deposition) for new compounds .
- Contradiction Analysis : Use Bland-Altman plots for assay comparisons and Grubbs’ test for outlier detection in replicated studies .
- Ethical Compliance : Adhere to institutional protocols for biological testing and declare conflicts of interest in funding sources .
Properties
CAS No. |
109029-05-2 |
---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |
InChI Key |
BUJYHMTZBVJWNT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Canonical SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Key on ui other cas no. |
109029-05-2 |
Synonyms |
4,6-dimethylbenzoangelicin |
Origin of Product |
United States |
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